molecular formula C10H7FO2S B13309166 2-(1-Benzothiophen-7-yl)-2-fluoroacetic acid

2-(1-Benzothiophen-7-yl)-2-fluoroacetic acid

Cat. No.: B13309166
M. Wt: 210.23 g/mol
InChI Key: NHMDGDKSCSZEQQ-UHFFFAOYSA-N
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Description

2-(1-Benzothiophen-7-yl)-2-fluoroacetic acid is a chemical compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzothiophen-7-yl)-2-fluoroacetic acid typically involves the reaction of 1-benzothiophene with fluoroacetic acid under specific conditions. One common method includes the use of a base such as potassium carbonate (K₂CO₃) to facilitate the reaction. The reaction is usually carried out at room temperature and may require a solvent like dimethylformamide (DMF) to dissolve the reactants .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzothiophen-7-yl)-2-fluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Mechanism of Action

The mechanism of action of 2-(1-Benzothiophen-7-yl)-2-fluoroacetic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist for certain receptors, influencing cellular signaling pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom in 2-(1-Benzothiophen-7-yl)-2-fluoroacetic acid imparts unique properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s effectiveness in certain applications, making it distinct from its analogs .

Properties

Molecular Formula

C10H7FO2S

Molecular Weight

210.23 g/mol

IUPAC Name

2-(1-benzothiophen-7-yl)-2-fluoroacetic acid

InChI

InChI=1S/C10H7FO2S/c11-8(10(12)13)7-3-1-2-6-4-5-14-9(6)7/h1-5,8H,(H,12,13)

InChI Key

NHMDGDKSCSZEQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(C(=O)O)F)SC=C2

Origin of Product

United States

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